Methyl 3-iodopicolinate

Overview

Description

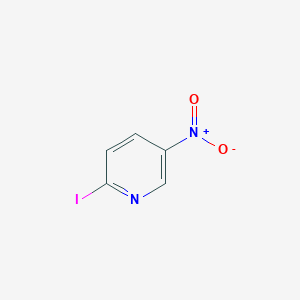

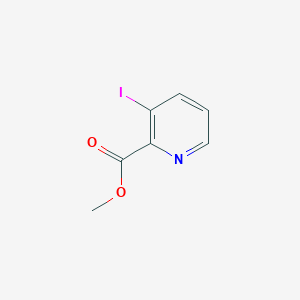

Methyl 3-iodopicolinate is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da . The compound is also known by other names such as Methyl 3-iodo-2-picolinate and Methyl 3-iodo-2-pyridinecarboxylate .

Physical And Chemical Properties Analysis

Methyl 3-iodopicolinate has a density of 1.8±0.1 g/cm^3, a boiling point of 298.5±20.0 °C at 760 mmHg, and a flash point of 134.3±21.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 1.09 . These properties can affect how the compound behaves under different conditions and in different environments.Scientific Research Applications

Fluorescent Biolabeling Methylated silica nanoparticles containing a lanthanide picolinate complex have been used as optical biolabels. The research demonstrated their application in cell labeling, particularly using Candida albicans cells. Methylation of silica surfaces was shown to improve the uptake of functionalized nano-silica particles by these cells, indicating a general strategy to enhance the effectiveness of such biolabels. This study suggests that methylated nanoparticles could be beneficial for selective cell labeling in scientific research (Gomes et al., 2013).

Fire and Explosion Safety Research focusing on the fire and explosion characteristics of 3-methyl pyridine has implications for handling and storage safety in various scientific and industrial contexts. The study found that the introduction of steam significantly reduced the flammability of 3-picoline/steam mixtures, suggesting practical applications in improving the safety of processes involving 3-methyl pyridine at high temperatures and oxygen concentrations (Yun et al., 2007).

Electrochemical Degradation in Wastewater Treatment Methylisothiazolinone, a biocide used in wastewater treatment, presents environmental risks due to its residual toxicity. Research on its electrochemical degradation provided insights into the kinetics, energy efficiency, oxidation mechanism, and degradation pathway of methylisothiazolinone. The findings offer a comparison of electrochemical technology with other methods, highlighting its advantages in wastewater treatment processes (Wang et al., 2019).

Catalytic Asymmetric Reactions in Chemical Synthesis The application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions has been explored. This methodology provided a strategy for synthesizing chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. The research demonstrates the potential of this approach in the synthesis of complex organic compounds with significant applications in pharmaceuticals and materials science (Dai et al., 2016).

properties

IUPAC Name |

methyl 3-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYQUGKRGXNQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356078 | |

| Record name | methyl 3-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodopicolinate | |

CAS RN |

73841-41-5 | |

| Record name | methyl 3-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)